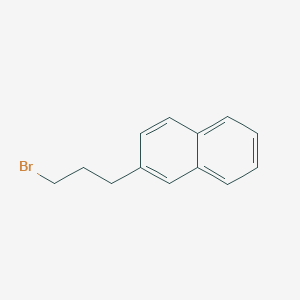

![molecular formula C12H10Cl2N2O2S B3016806 3-环丙基-1-[(2,5-二氯苯基)磺酰基]-1H-吡唑 CAS No. 956371-55-4](/img/structure/B3016806.png)

3-环丙基-1-[(2,5-二氯苯基)磺酰基]-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of functionalized pyrazoles, such as 3-cyclopropyl-1[(2,5-dichlorophenyl)sulfonyl]-1H-pyrazole, has been a subject of interest in recent research. One method involves the 1,3-dipolar cycloaddition of diazo compounds with olefinic substrates, which is an atom-economic strategy for constructing functionalized pyrazoles . Another approach utilizes silicotungstic acid-catalyzed cyclization of epoxides/aldehydes and sulfonyl hydrazides to produce regioselective 3,4-disubstituted 1H-pyrazoles . These methods highlight the versatility and efficiency of synthesizing pyrazole derivatives, which are valuable in various chemical and pharmaceutical applications.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, UV, and NMR spectroscopy . Single crystal X-ray diffraction studies also provide detailed structural proof of synthesized pyrazoles . These analytical methods are crucial for verifying the successful synthesis of the desired compounds and for understanding their molecular conformations, which can influence their reactivity and biological activity.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including sulphonylation, which introduces sulfonyl groups into the molecule . The reactivity of these compounds can be further manipulated through the use of different substituents and reaction conditions, leading to a wide range of potential products with diverse properties and applications. For instance, the use of vinyl sulfones as chemical equivalents of acetylenes in the reaction with diphenyldiazomethane can lead to the formation of diphenyl-3H-pyrazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of chloro and sulfonyl groups can affect the solubility and stability of the compounds . The optically active pyrazoline molecules exhibit different inhibitory activities against enzymes like cyclooxygenases and lipoxygenases, which are important for their anti-inflammatory properties . Understanding these properties is essential for the development of pyrazole-based drugs and materials.

科学研究应用

1. 合成和热转化

3H-吡唑的合成,包括与3-环丙基-1-[(2,5-二氯苯基)磺酰基]-1H-吡唑相关的结构,涉及与二苯基重氮甲烷的反应。这些化合物的热和酸催化转化导致形成磺酰基取代的4H-吡唑和N-苯基-1H-吡唑。这些过程对设计在科学研究各个领域具有潜在应用的新化合物具有影响 (Vasin, Masterova, Bezrukova, Razin, & Somov, 2015)。

2. 合成中的异常碱催化交换

在探索包括与3-环丙基-1-[(2,5-二氯苯基)磺酰基]-1H-吡唑结构相似的化合物的吡唑氘代衍生物合成的研究中,观察到异常的碱催化交换。这一发现对于临床试验标记化合物的合成具有重要意义,为新合成途径提供了见解 (Rozze & Fray, 2009)。

3. 磺酰基取代吡唑的生物活性

研究表明合成了各种N-苯基吡唑基芳基甲甲酮衍生物,包括磺酰基取代的吡唑。这些化合物表现出除草剂和杀虫剂活性,表明这些化合物在农业应用中的潜力 (Wang, Wu, Liu, Li, Song, & Li, 2015)。

属性

IUPAC Name |

3-cyclopropyl-1-(2,5-dichlorophenyl)sulfonylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2S/c13-9-3-4-10(14)12(7-9)19(17,18)16-6-5-11(15-16)8-1-2-8/h3-8H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDISTYJHPGXFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-prop-2-ynylcyclohex-3-ene-1-carboxamide](/img/structure/B3016724.png)

![3-hexyl-1-[2-(1H-indol-3-yl)ethyl]-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}-2(1H)-pyridinone](/img/structure/B3016726.png)

![3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine](/img/structure/B3016727.png)

![2-methyl-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B3016732.png)

![1,3,7-trimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016735.png)

![5-[1-[(4-Methylphenyl)methyl]-3-pyrazolyl]-2-phenylthiazole](/img/structure/B3016737.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B3016743.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016744.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(3-methylbutoxy)phenoxy]acetamide](/img/structure/B3016745.png)